N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine
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Overview
Description
N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of bromine and chlorine atoms attached to aromatic rings, along with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine typically involves multiple steps. One common method includes the condensation reaction between 3-bromophenylacetaldehyde and 4-(4-chlorobenzyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be integrated into the production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-Bromophenyl)ethylidene)-4-(4-fluorobenzyl)-1-piperazinamine
- N-(1-(3-Bromophenyl)ethylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N-(1-(3-Bromophenyl)ethylidene)-4-(4-nitrobenzyl)-1-piperazinamine
Uniqueness
N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the piperazine moiety provides a unique scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C19H21BrClN3 |
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Molecular Weight |
406.7 g/mol |
IUPAC Name |
(E)-1-(3-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C19H21BrClN3/c1-15(17-3-2-4-18(20)13-17)22-24-11-9-23(10-12-24)14-16-5-7-19(21)8-6-16/h2-8,13H,9-12,14H2,1H3/b22-15+ |
InChI Key |
LXUDHUZYYHBANT-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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